4,4'-Thiodianiline

Catalog No.
S600219
CAS No.
139-65-1
M.F
C12H12N2S
M. Wt
216.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4'-Thiodianiline

CAS Number

139-65-1

Product Name

4,4'-Thiodianiline

IUPAC Name

4-(4-aminophenyl)sulfanylaniline

Molecular Formula

C12H12N2S

Molecular Weight

216.3 g/mol

InChI

InChI=1S/C12H12N2S/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8H,13-14H2

InChI Key

ICNFHJVPAJKPHW-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N)SC2=CC=C(C=C2)N

solubility

less than 0.1 mg/mL at 68° F (NTP, 1992)
Very soluble in ethanol, diethyl ether, benzene; soluble in trifluoroacetic acid
Soluble in aqueous hydrochloric acid
Slightly soluble in water
In water, 310 mg/L at 25 °C (est)

Synonyms

4,4'-thiodianiline

Canonical SMILES

C1=CC(=CC=C1N)SC2=CC=C(C=C2)N

The exact mass of the compound 4,4'-Thiodianiline is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 0.1 mg/ml at 68° f (ntp, 1992)very soluble in ethanol, diethyl ether, benzene; soluble in trifluoroacetic acidsoluble in aqueous hydrochloric acidslightly soluble in waterin water, 310 mg/l at 25 °c (est). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6191. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Supplementary Records. It belongs to the ontological category of substituted aniline in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Health Hazards -> Carcinogens. However, this does not mean our product can be used or applied in the same or a similar way.

4,4'-Thiodianiline (CAS 139-65-1), commonly referred to as TDA or 4,4'-diaminodiphenyl sulfide, is a critical aromatic diamine utilized in the synthesis of high-performance polyimides, polyamides, and advanced epoxy curing systems. Structurally characterized by a central thioether (-S-) bridge connecting two aniline rings, TDA serves as a functional intermediate between the highly flexible ether bridge of 4,4'-oxydianiline (ODA) and the rigid sulfone bridge of 4,4'-diaminodiphenyl sulfone (DDS). In industrial procurement, TDA is primarily sourced to impart high refractive indices, specific near-infrared (NIR) transparency, and balanced thermomechanical properties to polymer matrices. It is particularly valued in optoelectronic packaging, optical waveguides, and specialized thermosetting resins where standard aliphatic or simple aromatic diamines fail to meet stringent optical or thermal stability requirements [1].

Substituting TDA with more common in-class diamines like 4,4'-oxydianiline (ODA) or 4,4'-methylenedianiline (MDA) fundamentally alters the optical and thermomechanical profile of the resulting polymer. While ODA and MDA are cost-effective workhorses for standard polyimides and epoxies, they lack the high molar refraction provided by the sulfur atom in TDA, leading to lower refractive indices in the final films. Furthermore, in near-infrared (NIR) optical waveguide applications, ODA-based polyimides exhibit significantly higher optical loss due to the specific overtone absorption bands of the ether linkage. Conversely, substituting TDA with 4,4'-diaminodiphenyl sulfone (DDS) introduces a highly electron-withdrawing sulfone group that drastically increases polymer rigidity, complicating standard solution-casting or prepreg manufacturing workflows. Consequently, generic substitution compromises either the optical performance or the processability of the target material [1].

Near-Infrared (NIR) Optical Loss Reduction in Polyimide Waveguides

In the formulation of optical planar waveguides, the choice of diamine directly dictates the signal attenuation at telecommunication wavelengths. Comparative studies of pyromellitic dianhydride (PMDA)-based polyimides demonstrate that TDA-derived polyimides achieve an optical loss of 2.19 dB/cm at 1310 nm. In direct contrast, the ODA-derived equivalent exhibits a higher optical loss of 2.61 dB/cm, and the MDA (DPM)-derived equivalent shows 2.36 dB/cm. This reduction in attenuation is attributed to the thioether bridge shifting the combination band of the C-H stretching and deformation away from the critical 1310 nm window [1].

Evidence DimensionOptical loss at 1310 nm
Target Compound DataPMDA/TDA polyimide (2.19 dB/cm)
Comparator Or BaselinePMDA/ODA polyimide (2.61 dB/cm)
Quantified Difference~16% reduction in optical loss
ConditionsCutback method measurement on planar optical waveguides at 1310 nm

Procurement of TDA is essential for optoelectronic manufacturers aiming to minimize signal attenuation in polyimide-based near-infrared waveguides.

Refractive Index Enhancement via Thioether Linkages

The incorporation of sulfur atoms into the polymer backbone via TDA significantly increases the molar refraction of the resulting polyimide compared to standard ether or methylene bridges. Quantitative analysis of the Lorentz-Lorenz relationship (RLL/Vw) confirms that the refractive index of PMDA/TDA polyimide films is superior to those synthesized with ODA or MDA. The refractive indices of these high-performance films range from 1.67 to 1.69, with the specific order of refractive index scaling as PMDA/DDS > PMDA/TDA > PMDA/ODA > PMDA/MDA [1].

Evidence DimensionRelative refractive index (via molar refraction/molar volume ratio)
Target Compound DataPMDA/TDA (Higher RLL/Vw ratio)
Comparator Or BaselinePMDA/ODA and PMDA/MDA (Lower RLL/Vw ratio)
Quantified DifferenceTDA consistently yields higher refractive indices than ODA and MDA
ConditionsSpin-coated polyimide thin films cured up to 300 °C

Buyers formulating core or cladding layers for optical devices must select TDA over ODA/MDA to achieve the necessary refractive index contrast without resorting to heavy halogenation.

Thermomechanical Balance in Poly(amide imide) and Epoxy Systems

TDA provides a unique structural compromise between flexibility and thermal resistance. In poly(amide imide) and epoxy systems, the thioether linkage of TDA maintains high initial decomposition temperatures (IDT > 260 °C) while offering superior solubility in polar aprotic solvents (such as DMAc and NMP) compared to the highly rigid 4,4'-diaminodiphenyl sulfone (DDS). When compared to 4,4'-oxydianiline (ODA), the larger atomic radius and distinct bond angle of the sulfur atom in TDA restrict polymer chain rotation slightly more than the ether oxygen, resulting in a higher glass transition temperature (Tg) while preserving necessary processability for film casting[1].

Evidence DimensionSolubility and Glass Transition Temperature (Tg) balance
Target Compound DataTDA (High solubility, intermediate-to-high Tg)
Comparator Or BaselineDDS (Lower solubility) and ODA (Lower Tg)
Quantified DifferenceTDA provides higher Tg than ODA and better solubility than DDS
ConditionsSolution-casting of poly(amide imide)s and polyimides in polar aprotic solvents

TDA is the optimal choice for manufacturers needing higher thermal resistance than ODA can provide, without the severe solubility drops associated with DDS.

Core and Cladding Layers in Near-Infrared Optical Waveguides

Due to its ability to shift C-H overtone absorption bands and reduce optical loss at 1310 nm, TDA is the preferred diamine for synthesizing polyimides used in telecommunication waveguides, quantitatively outperforming standard ODA-based materials [1].

High-Refractive-Index Optoelectronic Packaging

The high molar refraction of the thioether bridge makes TDA an ideal precursor for optical films and encapsulants that require a refractive index above 1.67, which is difficult to achieve with standard aliphatic or ether-bridged diamines [1].

Thermally Stable Poly(amide imide) Films

For applications requiring high initial decomposition temperatures (> 260 °C) combined with excellent solubility in polar aprotic solvents, TDA serves as a superior monomer choice compared to the overly rigid DDS[2].

Physical Description

4,4'-thiodianiline appears as needles or brown powder. (NTP, 1992)

Color/Form

Needles (from water)

XLogP3

2.2

Boiling Point

361.0 °C

LogP

2.18 (LogP)
log Kow = 2.18

Melting Point

226 to 228 °F (NTP, 1992)
108.5 °C

UNII

6GGU990BQF

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H350: May cause cancer [Danger Carcinogenicity];
H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Therapeutic Uses

Antiplatyhelmintic Agents; Carcinogens
/EXPERIMENTAL THERAPY/ MEDICATION (VET): 4,4'-DIAMINODIPHENYLSULFIDE IS AN EFFECTIVE FASCIOLICIDE AGAINST 3 WEEK OLD FASCIOLA HEPATICA IN SHEEP AT 50 MG/KG ORALLY. THE DI-N-ACETYL DERIV IS ALSO AN EFFECTIVE FASCIOLICIDE & IS LESS TOXIC.
Antiparasitic agent.

Pharmacology

4,4-Thiodianiline is a brown to violet colored solid aromatic amine that emits toxic fumes of nitrogen oxides, carbon monoxide, carbon dioxide, nitrogen and sulfur oxides when heated to decomposition. 4,4'-Thiodianiline is primarily used as a chemical intermediate in the production of certain dyes. Exposure to this substance is irritating to the respiratory tract and can result in methemoglobinemia causing headache, dizziness, weakness and can lead to shortness of breath, collapse and even death. 4,4'-Thiodianiline is a possible mutagen and is reasonably anticipated to be a human carcinogen. (NCI05)

Vapor Pressure

1.1X10-5 mm Hg at 25 °C (est)

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

139-65-1

Wikipedia

4,4'-thiodianiline

Use Classification

Health Hazards -> Carcinogens

Methods of Manufacturing

Prepared by Merz and Weith in 1871 by boiling sulfur with aniline for several days. No information was available on the methods used for its commercial production.
Probably by reaction of aniline with sulfu

General Manufacturing Information

Benzenamine, 4,4'-thiobis-: ACTIVE
Thiodianiline was used almost exclusively as a chemical intermediate in the production of three dyes: C.I. mordant yellow 16, milling red G, and milling red FR. C.I. mordant yellow 16 has been used as an indicator in the United States government's nerve gas detector program. However, no uses of either thiodianiline or C.I. mordant yellow 16 since the early 1990s have been reported.
4,4'-Thiodianiline can be used as intermed in production of three dyes: CI mordant yellow 16, Milling red G, and Milling red FR ... Only the 1st is believed to be of commercial significance in USA.

Analytic Laboratory Methods

Thin layer chromatography, with four different solvent systems, has been used to separate and identify a group of aromatic diamines, including 4,4'-thiodianiline, and N-benzamides; paper chromatography have been used to separate and identify a group of aromatic para, para'-diamines, including 4,4'-thiodianiline. A group of aromatic amines, including this compound, has been separated and identified by gas chromatography.

Clinical Laboratory Methods

HUMAN URINE WAS EXAM BY THIN LAYER CHROMATOGRAPHY AFTER ORAL ADMIN OF 4,4'-DIAMINODIPHENYL SULFOXIDE & THE METAB, 4,4'-DIAMINODIPHENYL SULFIDE WAS DETECTED.

Storage Conditions

PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practical to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/

Interactions

Male Wistar rats were divided into two groups. Rats of group 1 were fed basal powdered diet containing 610 ppm 2,4- diaminoanisole sulfate (DAAS), 46 ppm 4,4'-thiodianiline (TDA) and 200 ppm N,N'-diethylthiourea (DETU) for 52 wk (DTD treatment). Rats of group 2 were maintained on basal diet throughout the experiment as controls. At 52 wk all surviving rats were sacrificed and subjected to an autopsy. Thyroid, lungs, stomach, liver, spleen, kidneys, testes, and all gross lesions suspected of being a tumor were removed. After DTD treatment, the incidence of thyroid hyperplasia and papillary thyroid carcinoma was 59% (10/17) and 65% (11/17), respectively. Hepatocellular adenoma was induced in 2 of 17 rats (12%). Papillary thyroid carcinoma metastasis was found in the lung of 1 rat. No neoplastic tumors were found in kidney, spleen, stomach and testis tissue.
Three thyroid carcinogens, 2,4-diaminoanisole sulfate, N,N'-diethylthiourea and 4,4'-thiodianiline, were simultaneously administered in the diet to male F344 rats at one-third the concentration of the reported TD50 levels (610, 200 and 46 ppm respectively) for 52 weeks. The resultant incidence of thyroid adenocarcinomas in the combined treatment group (18/18: 100%) was significantly higher than those in each individual treatment group (2,4- diaminoanisol sulfate, 0/21; N,N'-diethylthiourea, 1/21; 4,4'-thiodianiline, 2/20). Hepatocellular carcinomas (9/18, 50%) and lung adenomas (6/18, 33%) were also induced by the combined treatment, the incidences being higher than in the TDA group (3/20, 15% and 4/20, 20% respectively) to which these tumors were limited in the three groups treated with single chemicals. Thus, the results indicated that the three carcinogens exert apparent synergism in thyroid carcinogenesis when administered simultaneously.

Dates

Last modified: 08-15-2023

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